3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde

Description

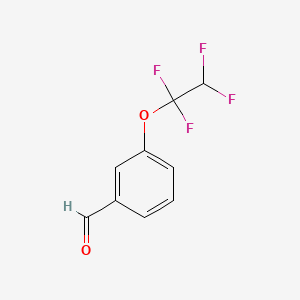

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1,1,2,2-tetrafluoroethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c10-8(11)9(12,13)15-7-3-1-2-6(4-7)5-14/h1-5,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAFOZKQZOGJYKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(C(F)F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2067907 | |

| Record name | 3-(1,1,2,2-Tetrafluoroethoxy)-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35295-35-3 | |

| Record name | 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35295-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035295353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 3-(1,1,2,2-tetrafluoroethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(1,1,2,2-Tetrafluoroethoxy)-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-(1,1,2,2-tetrafluoroethoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJ2NZ9XZY5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Strategic Value of Fluorinated Building Blocks

An In-Depth Technical Guide to 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde

This guide provides a comprehensive technical overview of this compound (CAS No. 35295-35-3), a fluorinated aromatic aldehyde of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. We will delve into its chemical properties, a robust synthesis protocol, spectral characteristics, reactivity profile, and essential safety protocols, offering field-proven insights for its effective application in advanced research.

This compound is a specialized aromatic aldehyde that serves as a critical building block in modern organic synthesis.[1] The strategic incorporation of the 1,1,2,2-tetrafluoroethoxy moiety onto a benzaldehyde scaffold imparts unique electronic properties that are highly sought after in the development of novel pharmaceuticals and advanced materials.[2] Fluorine's high electronegativity dramatically alters a molecule's lipophilicity, metabolic stability, and binding affinity for biological targets.[2] The tetrafluoroethoxy group, specifically, acts as a potent electron-withdrawing group, significantly influencing the reactivity of the aldehyde functional group and providing a metabolically stable alternative to other substituents. This guide serves as a practical resource for professionals aiming to leverage these properties in their synthetic endeavors.

Physicochemical and Spectroscopic Data

Accurate characterization is the bedrock of reproducible science. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 35295-35-3 | [1][3][4] |

| Molecular Formula | C₉H₆F₄O₂ | [3][5] |

| Molecular Weight | 222.14 g/mol | [3][5] |

| Physical State | Liquid | [6][7] |

| Boiling Point | 95 - 97 °C (@ 9 mmHg) | [6][7] |

| Density | 1.393 g/mL at 25 °C | [6][7] |

| Refractive Index (n²⁰/D) | 1.454 | [6][7] |

| Flash Point | 102.2 °C (216 °F) | [6][7] |

| SMILES | O=Cc1cccc(c1)OC(F)(F)C(F)F | [5][8] |

Table 2: Predicted Spectroscopic Data

While experimental spectra are lot-specific, the following table provides predicted data based on the compound's structure, offering a reliable baseline for characterization.

| Technique | Expected Features |

| ¹H NMR | ~10.0 ppm (s, 1H, -CHO); ~7.9-7.5 ppm (m, 4H, Ar-H); ~6.5 ppm (tt, 1H, -OCHF₂, J ≈ 53 Hz, 2.9 Hz) |

| ¹³C NMR | ~191 ppm (CHO); ~158 ppm (C-O); ~138-124 ppm (Ar-C); ~118 ppm (tt, OCF₂, J ≈ 250 Hz, 35 Hz); ~110 ppm (tt, CHF₂, J ≈ 250 Hz, 39 Hz) |

| IR (Infrared) | ~3080 cm⁻¹ (Ar C-H stretch); ~2850, 2750 cm⁻¹ (Aldehyde C-H stretch); ~1710 cm⁻¹ (C=O stretch); ~1600, 1580 cm⁻¹ (Ar C=C stretch); ~1250-1050 cm⁻¹ (C-F and C-O stretch) |

Synthesis Pathway: A Validated Protocol

The most logical and widely applicable method for synthesizing this compound is the Williamson ether synthesis.[9][10] This Sₙ2 reaction provides a reliable route by coupling an alkoxide (in this case, a phenoxide) with a primary alkyl halide.[11] The causality for this choice is clear: the phenolic proton of 3-hydroxybenzaldehyde is readily abstracted by a mild base, creating a potent nucleophile that efficiently displaces a halide from a tetrafluoroethyl source.

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Williamson Ether Synthesis

-

Reagents & Equipment:

-

3-Hydroxybenzaldehyde (1.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered

-

1,1,2,2-Tetrafluoro-1-iodoethane (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask, magnetic stirrer, condenser, heating mantle, nitrogen inlet

-

Standard workup and purification glassware

-

-

Procedure:

-

Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-hydroxybenzaldehyde and anhydrous DMF. Stir until fully dissolved.

-

Base Addition: Add the finely powdered potassium carbonate to the solution. The suspension will become heterogeneous.

-

Heating: Heat the mixture to 70-80 °C with vigorous stirring for 1 hour to facilitate the formation of the potassium phenoxide salt.

-

Alkyl Halide Addition: Slowly add 1,1,2,2-tetrafluoro-1-iodoethane to the reaction mixture via syringe.

-

Reaction Monitoring: Maintain the temperature at 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Cool the reaction to room temperature and pour it into a separatory funnel containing cold water.

-

Extraction: Extract the aqueous mixture three times with diethyl ether. Combine the organic layers.

-

Washing: Wash the combined organic phase sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure liquid product.

-

-

Self-Validation & Trustworthiness: The success of this protocol relies on ensuring anhydrous conditions to prevent side reactions. The use of powdered K₂CO₃ increases the surface area for efficient deprotonation. Monitoring by TLC provides a clear endpoint, ensuring the reaction goes to completion and preventing the formation of degradation byproducts from excessive heating.

Chemical Reactivity and Synthetic Potential

The key to understanding the utility of this compound lies in the powerful electron-withdrawing nature of the fluoroalkoxy substituent. This effect is transmitted through the aromatic ring, significantly increasing the partial positive charge (electrophilicity) on the aldehyde's carbonyl carbon.[6][12]

Consequence: This compound is more reactive towards nucleophiles than unsubstituted benzaldehyde or benzaldehydes bearing electron-donating groups (e.g., methoxy or methyl).[13][14] This enhanced reactivity makes it an excellent substrate for a wide range of classical carbonyl transformations, including:

-

Wittig Olefination

-

Grignard and Organolithium Additions

-

Reductive Amination

-

Aldol and Knoevenagel Condensations

This predictable, enhanced reactivity allows for milder reaction conditions and often leads to higher yields, which are critical considerations in multi-step drug synthesis campaigns.

Caption: Enhanced reactivity of the aldehyde toward nucleophiles.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is paramount for laboratory safety.

-

GHS Hazard Classification:

-

Handling Precautions:

-

Always work in a well-ventilated chemical fume hood.[6]

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses or goggles, and a lab coat.[6]

-

Avoid breathing vapors or mist.[6]

-

Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[6]

-

-

Storage Conditions:

-

Store in a cool, dry, and well-ventilated area.

-

The compound is listed as air and moisture sensitive.[6] It is best stored under an inert atmosphere (e.g., nitrogen or argon).

-

Keep the container tightly sealed when not in use.[6]

-

Store away from strong oxidizing agents and incompatible materials.[6]

-

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its defining feature—the strongly electron-withdrawing tetrafluoroethoxy group—enhances the reactivity of the aldehyde, making it a reliable substrate for constructing complex molecular architectures. For researchers in drug discovery, this moiety offers a powerful tool to modulate key pharmacokinetic properties such as metabolic stability and lipophilicity. By adhering to the synthesis and safety protocols outlined in this guide, scientists can effectively and safely harness the full potential of this important fluorinated intermediate.

References

- 1. Benzaldehyde, 3-(1,1,2,2-tetrafluoroethoxy)- | C9H6F4O2 | CID 118803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]

- 3. scbt.com [scbt.com]

- 4. calpaclab.com [calpaclab.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 522 listed PFAS regarding notice to provide information – October 2025 | Australian Industrial Chemicals Introduction Scheme (AICIS) [industrialchemicals.gov.au]

- 8. PubChemLite - this compound (C9H6F4O2) [pubchemlite.lcsb.uni.lu]

- 9. en.notes.fluorine1.ru [en.notes.fluorine1.ru]

- 10. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. gold-chemistry.org [gold-chemistry.org]

- 12. 9) Write the correct order of reactivity of substituted 1 point benzaldeh.. [askfilo.com]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde

Introduction: The Strategic Value of the Tetrafluoroethoxy Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and modulated lipophilicity—are invaluable tools for optimizing lead compounds into viable drug candidates.[1][2] Among the diverse array of fluorinated motifs, the 1,1,2,2-tetrafluoroethoxy (-OCHF-CF3) group has emerged as a particularly valuable substituent. Its introduction can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to improved efficacy and a more favorable safety profile.[3][4]

This guide provides a comprehensive overview of a robust and reliable synthesis pathway for 3-(1,1,2,2-tetrafluoroethoxy)benzaldehyde, a key building block for accessing a wide range of complex pharmaceutical intermediates. Benzaldehyde derivatives are versatile precursors used in the synthesis of numerous active pharmaceutical ingredients (APIs), and the presence of the tetrafluoroethoxy group makes this particular intermediate highly sought after for the development of next-generation therapeutics.[5] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the reaction mechanism, a detailed experimental protocol, and essential characterization data.

Core Synthesis Strategy: Nucleophilic Addition to Tetrafluoroethylene

The most direct and efficient pathway to this compound involves the reaction of 3-hydroxybenzaldehyde with tetrafluoroethylene (TFE). The core of this transformation is the nucleophilic addition of a phenoxide ion to the electron-deficient double bond of TFE. This reaction is conceptually related to the classic Williamson ether synthesis, which typically involves an SN2 displacement on an alkyl halide.[6] However, due to the nature of the electrophile (an alkene), the mechanism is one of addition rather than substitution.

Mechanistic Considerations

-

Phenoxide Formation: The synthesis begins with the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzaldehyde. This is typically achieved using a suitable base. The choice of base and solvent is critical to ensure efficient formation of the nucleophilic phenoxide anion while avoiding unwanted side reactions with the aldehyde functionality. Anhydrous potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) are common choices.[7]

-

Nucleophilic Attack: The generated 3-formylphenoxide anion then acts as the nucleophile, attacking one of the carbon atoms of the tetrafluoroethylene double bond. Fluoroalkenes are highly susceptible to nucleophilic attack due to the strong electron-withdrawing effect of the fluorine atoms, which polarizes the π-system and creates an electron-deficient center.

-

Protonation/Workup: The initial addition results in a fluoro-stabilized carbanion intermediate. This intermediate is then protonated during the aqueous workup step to yield the final 1,1,2,2-tetrafluoroethyl ether product.

The overall reaction can be summarized as follows:

Figure 1. General reaction scheme for the synthesis of this compound.

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step methodology for the synthesis of this compound. The protocol is designed to be a self-validating system, with clear causality behind each experimental choice.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Purity |

| 3-Hydroxybenzaldehyde | 100-83-4 | 122.12 g/mol | ≥99% |

| Tetrafluoroethylene (TFE) | 116-14-3 | 100.01 g/mol | ≥99.9% |

| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 g/mol | ≥99% |

| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 g/mol | ≥99.8% |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | ACS Grade |

| Hexanes | 110-54-3 | - | ACS Grade |

| Saturated Sodium Bicarbonate Solution | - | - | - |

| Brine (Saturated NaCl Solution) | - | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | ≥99.5% |

Synthesis Workflow Diagram

References

- 1. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. US5068450A - Process for the preparation of aromatic aldehydes - Google Patents [patents.google.com]

- 3. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Convenient synthesis of 3,3,3-trifluoropropenyl compounds from aromatic aldehydes by means of the TBAF-mediated Horner reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzaldehyde, 3-fluoro- [webbook.nist.gov]

- 7. scbt.com [scbt.com]

An In-depth Technical Guide to 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde, a fluorinated aromatic aldehyde of increasing interest in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. The strategic incorporation of the 1,1,2,2-tetrafluoroethoxy moiety onto a benzaldehyde scaffold imparts unique physicochemical properties that are highly sought after in the design of novel molecules. This document details the molecular structure and key properties of the title compound, a robust and detailed protocol for its synthesis via the Williamson ether synthesis, and a thorough guide to its characterization using modern spectroscopic techniques. Furthermore, this guide explores the potential applications of this compound, particularly in the realm of drug discovery, underpinned by the known benefits of fluorine incorporation in bioactive molecules. This paper is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of novel fluorinated building blocks.

Introduction: The Strategic Role of Fluorinated Benzaldehydes

In the landscape of modern chemical synthesis, fluorinated organic molecules have emerged as a cornerstone for the development of advanced materials and pharmaceuticals.[1] The introduction of fluorine atoms into an organic scaffold can dramatically alter its electronic properties, lipophilicity, metabolic stability, and binding affinity.[2] Fluorinated benzaldehydes, in particular, serve as versatile intermediates, offering a reactive aldehyde functionality for a myriad of chemical transformations, from condensation reactions to the formation of complex heterocyclic systems.[3] The 1,1,2,2-tetrafluoroethoxy group is of particular significance. Its strong electron-withdrawing nature and conformational effects can profoundly influence the properties of the parent molecule, making it a valuable substituent in the design of compounds with enhanced biological activity and improved pharmacokinetic profiles.[1][4] This guide focuses on the meta-substituted isomer, this compound, providing a detailed exploration of its synthesis and properties.

Molecular Structure and Physicochemical Properties

This compound is an aromatic compound characterized by a benzaldehyde core substituted at the meta-position with a 1,1,2,2-tetrafluoroethoxy group.

Molecular Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 35295-35-3 |

| Molecular Formula | C₉H₆F₄O₂ |

| Molecular Weight | 222.14 g/mol |

| SMILES | O=Cc1cccc(c1)OC(F)(F)C(F)(F)H |

| InChI | InChI=1S/C9H6F4O2/c10-8(11)9(12,13)15-7-3-1-2-6(4-7)5-14/h1-5,8H |

Physicochemical Data

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid (predicted) | - |

| Boiling Point | 95-97 °C at 9 mmHg | [5] |

| Density | 1.393 g/cm³ | [5] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be efficiently achieved through a Williamson ether synthesis.[6] This classic yet robust method involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, in this case, a tetrafluoroethyl halide.[7]

Reaction Scheme

Caption: Williamson ether synthesis of the target compound.

Causality Behind Experimental Choices

-

Choice of Base: Sodium hydride (NaH) is a strong, non-nucleophilic base, ideal for the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzaldehyde to form the sodium phenoxide in situ.[8] Its insolubility in most organic solvents necessitates a heterogeneous reaction, but it drives the deprotonation to completion.[9]

-

Solvent Selection: Anhydrous dimethylformamide (DMF) is a polar aprotic solvent that is well-suited for Sₙ2 reactions.[10] It effectively solvates the sodium cation of the phenoxide, leaving the oxygen anion more nucleophilic and available to attack the electrophilic carbon of the tetrafluoroethyl bromide.

-

Reaction Temperature: The initial deprotonation is performed at 0 °C to control the exothermic reaction and the evolution of hydrogen gas. The subsequent nucleophilic substitution is allowed to proceed at room temperature to ensure a reasonable reaction rate without promoting potential side reactions.

Step-by-Step Methodology

Materials:

-

3-Hydroxybenzaldehyde

-

Sodium hydride (60% dispersion in mineral oil)

-

1-Bromo-1,1,2,2-tetrafluoroethane

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for eluent

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and needles

-

Inert gas supply (Nitrogen or Argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-hydroxybenzaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Under a positive pressure of nitrogen, carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Caution: Sodium hydride reacts violently with water and is flammable. Handle in an inert atmosphere.[11] Hydrogen gas is evolved during this step. Stir the mixture at 0 °C for 30 minutes.

-

Nucleophilic Substitution: Slowly add 1-bromo-1,1,2,2-tetrafluoroethane (1.2 eq) to the reaction mixture via syringe. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

-

Extraction: Separate the layers. Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure this compound.[12][13]

Spectroscopic Characterization

The structural elucidation of the synthesized this compound is confirmed through a combination of spectroscopic methods.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the aldehydic, aromatic, and tetrafluoroethoxy protons.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 9.9 - 10.1 | singlet | - |

| Aromatic (Ar-H) | 7.2 - 7.8 | multiplet | - |

| Tetrafluoroethoxy (-OCHF₂) | 6.0 - 6.5 | triplet of triplets | J(H,F) ≈ 53, J(H,F) ≈ 4 |

Interpretation:

-

The aldehyde proton is highly deshielded and appears as a sharp singlet in the downfield region of the spectrum, typically between 9.9 and 10.1 ppm.[14][15]

-

The aromatic protons will appear as a complex multiplet in the range of 7.2 to 7.8 ppm.

-

The proton of the tetrafluoroethoxy group (-CF₂H) will exhibit a characteristic triplet of triplets due to coupling with the two fluorine atoms on the adjacent carbon and the two fluorine atoms on the same carbon.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (carbonyl) | 1690 - 1715 | Strong, sharp |

| C-H (aldehyde) | 2720 - 2820 (two bands) | Medium |

| C-F | 1100 - 1300 | Strong |

| C-O (ether) | 1050 - 1250 | Strong |

| C=C (aromatic) | 1450 - 1600 | Medium to weak |

Interpretation:

-

A strong, sharp absorption band in the region of 1690-1715 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the aromatic aldehyde.[16][17]

-

The presence of two medium intensity bands around 2720 cm⁻¹ and 2820 cm⁻¹ are characteristic of the C-H stretch of the aldehyde functional group.

-

Strong absorption bands in the 1100-1300 cm⁻¹ region are characteristic of C-F stretching vibrations.

-

A strong band in the 1050-1250 cm⁻¹ region corresponds to the C-O stretching of the aryl ether.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| Fragment | Expected m/z | Interpretation |

| [M]⁺ | 222 | Molecular ion |

| [M-H]⁺ | 221 | Loss of a hydrogen radical from the aldehyde |

| [M-CHO]⁺ | 193 | Loss of the formyl group |

| [C₆H₄O-CF₂CF₂H]⁺ | - | Fragmentation of the aromatic ring |

| [C₆H₅O]⁺ | 93 | Cleavage of the ether bond |

| [C₇H₅O]⁺ | 105 | Benzoyl cation |

Interpretation:

-

The molecular ion peak [M]⁺ should be observed at m/z 222.

-

A prominent peak at m/z 221, corresponding to the loss of the aldehydic hydrogen ([M-H]⁺), is expected.[18]

-

Fragmentation of the aldehyde can lead to the formation of a benzoyl-type cation at m/z 105.[19]

-

Cleavage of the ether bond and other characteristic fragmentations of the tetrafluoroethoxy group and the aromatic ring will also be observed.[18]

Potential Applications in Drug Discovery and Materials Science

The unique properties conferred by the 1,1,2,2-tetrafluoroethoxy group make this compound a valuable building block in several areas of research.

Medicinal Chemistry

The incorporation of fluorinated motifs is a well-established strategy in drug design to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[2][20] The tetrafluoroethoxy group can serve as a bioisostere for other functional groups and can block sites of metabolism, thereby increasing the in vivo half-life of a drug candidate. The aldehyde functionality provides a handle for the synthesis of a wide range of pharmacologically active scaffolds, including heterocycles, Schiff bases, and other complex molecules.[4]

Materials Science

Fluorinated aromatic compounds are of interest in the development of advanced materials, such as liquid crystals, polymers, and organic electronics. The polarity and stability of the C-F bond can influence the bulk properties of these materials, leading to enhanced thermal stability, chemical resistance, and unique electronic characteristics.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is expected to be an irritant to the skin, eyes, and respiratory tract.[5] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable fluorinated building block with significant potential in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its molecular structure, physicochemical properties, a detailed and robust synthetic protocol, and a thorough analysis of its expected spectroscopic characteristics. The presented information is intended to empower researchers to confidently synthesize, characterize, and utilize this versatile compound in their scientific endeavors, ultimately contributing to the advancement of new technologies and therapeutics.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. quora.com [quora.com]

- 3. scribd.com [scribd.com]

- 4. ingentaconnect.com [ingentaconnect.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sodium hydride - Wikipedia [en.wikipedia.org]

- 10. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones [jove.com]

- 16. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Mass fragmentation in benzaldehyde | Filo [askfilo.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of 3-(1,1,2,2-tetrafluoroethoxy)benzaldehyde, a fluorinated aromatic aldehyde of increasing interest in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. The strategic incorporation of the 1,1,2,2-tetrafluoroethoxy moiety onto a benzaldehyde scaffold imparts unique physicochemical properties that are highly sought after in the design of novel pharmaceuticals and advanced materials. This document details the compound's nomenclature, physicochemical characteristics, a robust synthetic protocol, expected reactivity, and spectroscopic signature. Furthermore, it explores the potential applications of this versatile building block, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Fluorine in Chemical Design

The introduction of fluorine into organic molecules is a cornerstone of modern chemical design, profoundly influencing properties such as lipophilicity, metabolic stability, and binding affinity.[1][2] The 1,1,2,2-tetrafluoroethoxy group, in particular, serves as a lipophilic hydrogen bond donor and can significantly alter the electronic nature of the aromatic ring to which it is attached. When combined with the reactive aldehyde functionality, as in this compound, it creates a powerful synthon for the construction of complex molecular architectures with tailored properties. This guide serves as a technical resource for professionals seeking to leverage the unique attributes of this compound in their research and development endeavors.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is critical for its effective application. This section consolidates the key identifiers and physicochemical data for this compound.

Nomenclature and Chemical Identifiers

-

IUPAC Name: this compound[3]

-

Molecular Formula: C₉H₆F₄O₂[4]

-

Canonical SMILES: C1=CC(=CC(=C1)OC(C(F)F)(F)F)C=O[3]

-

InChIKey: LAFOZKQZOGJYKC-UHFFFAOYSA-N[3]

Physicochemical Data

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for designing reaction conditions, purification strategies, and formulation approaches.

| Property | Value | Source |

| Physical State | Liquid | Synquest Labs |

| Boiling Point | 95-97 °C at 9 mmHg | ChemicalBook |

| Density | 1.393 g/mL at 25 °C | ChemicalBook |

| Solubility | Miscible with common organic solvents (e.g., DCM, THF, EtOAc). Limited solubility in water. | Inferred from structure |

| Appearance | Colorless to pale yellow oil | Inferred from general properties |

Synthesis and Mechanistic Considerations

The most logical and widely applicable method for the preparation of this compound is the Williamson ether synthesis. This venerable yet reliable reaction provides a straightforward route to the target molecule from commercially available starting materials.

Synthetic Pathway: Williamson Ether Synthesis

The synthesis involves the deprotonation of 3-hydroxybenzaldehyde to form a phenoxide, which then acts as a nucleophile, displacing a suitable leaving group from a tetrafluoroethyl source. A common and effective tetrafluoroethylating agent is 1,1,2,2-tetrafluoroethyl triflate, though direct reaction with tetrafluoroethylene under basic conditions is also a viable, albeit more technically demanding, approach.

Caption: A schematic overview of the Williamson ether synthesis for preparing the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established principles of the Williamson ether synthesis. As a Senior Application Scientist, I must stress that all reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) and with appropriate personal protective equipment.

Materials:

-

3-Hydroxybenzaldehyde (1.0 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Tetrafluoroethylene (TFE) gas

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas inlet, add 3-hydroxybenzaldehyde and anhydrous potassium carbonate.

-

Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Add anhydrous DMF via syringe to dissolve the reactants.

-

Begin vigorous stirring and heat the reaction mixture to 70-80 °C.

-

Carefully bubble tetrafluoroethylene gas through the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a colorless to pale yellow oil.

Causality of Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvent and reagents is crucial as the phenoxide intermediate is a strong base and will be quenched by water, halting the reaction.

-

Base Selection: Potassium carbonate is a suitable base for this transformation as it is strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions. Sodium hydride (NaH) could also be employed for a faster reaction, but requires more stringent handling precautions.

-

Solvent Choice: DMF is an excellent polar aprotic solvent for Sₙ2 reactions as it effectively solvates the potassium cation, leaving a "naked" and highly reactive phenoxide anion.

-

Temperature: Elevated temperature is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

Reactivity and Synthetic Utility

This compound is a versatile intermediate that can undergo a wide range of chemical transformations, primarily centered around the aldehyde functional group.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent.

-

Reduction: The aldehyde can be reduced to the corresponding benzyl alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) will yield the corresponding secondary or tertiary amine.

-

Wittig Reaction: Reaction with a phosphorus ylide provides a route to various substituted styrenes.

-

Condensation Reactions: The aldehyde can participate in aldol and Knoevenagel condensations to form α,β-unsaturated systems.

The electron-withdrawing nature of the tetrafluoroethoxy group can influence the reactivity of both the aldehyde and the aromatic ring, making the aldehyde slightly more electrophilic and the ring less susceptible to electrophilic aromatic substitution compared to unsubstituted benzaldehyde.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for the unambiguous identification and quality control of this compound.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehydic proton, and the proton of the tetrafluoroethoxy group. The aldehydic proton will appear as a singlet far downfield (around 10 ppm). The aromatic protons will appear as a complex multiplet in the range of 7-8 ppm. The proton of the -OCHF₂ group will appear as a triplet of triplets due to coupling with the adjacent fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon around 190 ppm. The aromatic carbons will appear in the 110-160 ppm range, with the carbon attached to the ether oxygen appearing further downfield. The carbons of the tetrafluoroethoxy group will be split by the attached fluorine atoms.

-

¹⁹F NMR: The fluorine NMR will show two distinct signals, each as a triplet, corresponding to the two different fluorine environments in the tetrafluoroethoxy group.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong, sharp absorption band around 1700 cm⁻¹ corresponding to the C=O stretch of the aldehyde.[6] Other key absorptions will include C-H stretches for the aromatic ring and the aldehyde, and strong C-F stretching bands in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 222. Key fragmentation patterns will include the loss of a hydrogen atom (M-1), the loss of the formyl group (M-29), and cleavage of the ether bond.[7][8][9][10]

Applications in Research and Development

The unique combination of a reactive aldehyde and a lipophilic, metabolically stable fluorinated tail makes this compound a valuable building block in several areas.

Medicinal Chemistry

Fluorinated groups are often incorporated into drug candidates to improve their pharmacokinetic profiles.[1] The tetrafluoroethoxy group can enhance membrane permeability and resist metabolic degradation. The aldehyde functionality serves as a versatile handle for the synthesis of a wide array of heterocyclic and other complex structures that are common motifs in active pharmaceutical ingredients. This compound is therefore an attractive starting material for the synthesis of novel therapeutics.

Materials Science

The incorporation of fluorinated moieties into polymers and other materials can impart desirable properties such as thermal stability, chemical resistance, and hydrophobicity.[11] this compound can be used as a monomer or a precursor to monomers for the synthesis of high-performance polymers, liquid crystals, and other advanced materials.

Caption: A diagram illustrating the key application areas for the title compound.

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling this compound.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical building block with significant potential in medicinal chemistry and materials science. Its unique combination of a reactive aldehyde handle and a fluorinated ether moiety allows for the synthesis of novel compounds with enhanced properties. This technical guide provides the foundational knowledge necessary for researchers and developers to effectively utilize this compound in their synthetic endeavors.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]

- 3. Benzaldehyde, 3-(1,1,2,2-tetrafluoroethoxy)- | C9H6F4O2 | CID 118803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound(35295-35-3) 1H NMR spectrum [chemicalbook.com]

- 6. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scribd.com [scribd.com]

- 11. nbinno.com [nbinno.com]

An In-depth Technical Guide to Determining the Solubility Profile of 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde

Introduction: The Critical Role of Solubility in Scientific Advancement

In the landscape of chemical research and pharmaceutical development, understanding the fundamental properties of a compound is paramount to unlocking its potential. Among these properties, solubility stands out as a critical determinant of a compound's utility, particularly in drug discovery and material science.[1][2][3][4] Poor aqueous solubility, a challenge for over 40% of new chemical entities, can impede formulation, limit bioavailability, and ultimately lead to the failure of otherwise promising candidates.[3][4] This guide provides a comprehensive framework for characterizing the solubility profile of 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde, a compound of interest due to its unique fluorinated structure.

This document is structured to empower researchers, scientists, and drug development professionals with both the theoretical underpinnings and the practical, step-by-step protocols necessary to conduct a thorough solubility assessment. By understanding the "why" behind each experimental choice, you will be equipped to generate a robust and reliable solubility profile for this and other novel compounds.

Compound Overview: this compound

-

Chemical Structure:

-

Physicochemical Properties:

The presence of the tetrafluoroethoxy group suggests that this molecule will possess unique electronic and lipophilic properties, making its interaction with various solvents a key area of investigation.

Theoretical Framework: The Science of Dissolution

At its core, solubility is the phenomenon where a solute dissolves in a solvent to form a homogeneous system.[4] This process is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent molecules.[11] The dissolution process can be understood as a three-step energetic process:

-

Solute-solute interactions must be overcome: Energy is required to break the bonds holding the solute molecules together in their solid or liquid state.

-

Solvent-solvent interactions must be overcome: Energy is also needed to create space within the solvent for the solute molecules.

-

Solute-solvent interactions are formed: Energy is released when the solute and solvent molecules interact.

The overall enthalpy of the solution will determine whether the dissolution process is favorable.

Experimental Design: Kinetic vs. Thermodynamic Solubility

Two primary types of solubility are assessed in research and development: kinetic and thermodynamic.

-

Kinetic Solubility: This is a measure of how quickly a compound dissolves, often from a high-concentration stock solution (typically in DMSO) added to an aqueous buffer.[12][13][14] It is a high-throughput method well-suited for early-stage drug discovery to quickly flag potential solubility issues.[12][13][15] The resulting value is often an estimate of solubility under non-equilibrium conditions.

-

Thermodynamic (or Equilibrium) Solubility: This is the true measure of a compound's solubility at saturation, where the dissolved solute is in equilibrium with the undissolved solid or liquid.[16][17] This is a more time-consuming but accurate measurement, crucial for later-stage development, formulation, and regulatory submissions.[16][17][18] The shake-flask method is the gold standard for determining thermodynamic solubility.[11][12]

For a comprehensive profile of this compound, it is recommended to perform both kinetic screening and a definitive thermodynamic solubility study.

Experimental Workflow: A Step-by-Step Guide

The following workflow outlines the process for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility profile.

Phase 1: Preparation

-

Compound Acquisition and Purity Assessment: Obtain a sample of this compound with the highest possible purity. Purity should be confirmed using analytical techniques such as HPLC-UV, LC-MS, and NMR. Impurities can significantly affect solubility measurements.

-

Solvent Selection: A range of solvents should be selected to cover different polarities and pH values, which is crucial for understanding the compound's behavior in various environments.

-

Aqueous Buffers (ICH Guideline Focused): According to ICH M9 guidelines, solubility should be determined over a pH range of 1.2 to 6.8.[19][20][21][22]

-

pH 1.2 (Simulated Gastric Fluid, without enzymes)

-

pH 4.5 Acetate Buffer

-

pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid, without enzymes)

-

-

Organic Solvents: To understand the compound's lipophilicity and suitability for various formulations, a selection of organic solvents is necessary.

-

Water (Deionized, HPLC grade)

-

Methanol

-

Ethanol

-

Acetonitrile

-

Dimethyl Sulfoxide (DMSO)

-

Dichloromethane

-

Hexane

-

-

-

Preparation of Stock and Buffer Solutions:

-

DMSO Stock Solution (for Kinetic Assay): Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 or 20 mM).[13][15]

-

Buffer Preparation: Prepare all aqueous buffers according to standard laboratory procedures or pharmacopeial standards.[21] Ensure the pH is accurately measured and adjusted.

-

Phase 2: Kinetic Solubility Assay (High-Throughput Screening)

This protocol is adapted from standard nephelometric and direct UV assay procedures.[14][15]

-

Plate Setup: In a 96-well microtiter plate, add a small volume (e.g., 2-5 µL) of the DMSO stock solution to the aqueous buffer.[15]

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (typically 1-2 hours).[12][15]

-

Analysis:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. Increased light scattering indicates the presence of precipitated, undissolved compound.[14][23]

-

Direct UV Assay: After incubation, filter the solutions to remove any precipitate.[14][15] The concentration of the dissolved compound in the filtrate is then determined by UV-Vis spectrophotometry against a standard curve.

-

Phase 3: Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol is based on the gold-standard shake-flask method.[11][12][19][21]

-

Setup: Add an excess amount of solid this compound to vials containing a known volume of each selected solvent. "Excess" means that undissolved solid should be visible after the equilibration period.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (24 to 72 hours) to ensure equilibrium is reached.[12][16][24]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the saturated supernatant and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV. A calibration curve must be prepared using standards of known concentrations.

Data Presentation and Interpretation

The results of the solubility studies should be compiled into a clear and concise table.

Table 1: Solubility Profile of this compound

| Solvent/Buffer | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |

| Deionized Water | ~7 | 25 | Experimental Value | Calculated Value | Thermodynamic |

| 0.1 M HCl | 1.2 | 37 | Experimental Value | Calculated Value | Thermodynamic |

| Acetate Buffer | 4.5 | 37 | Experimental Value | Calculated Value | Thermodynamic |

| Phosphate Buffer | 6.8 | 37 | Experimental Value | Calculated Value | Thermodynamic |

| Methanol | N/A | 25 | Experimental Value | Calculated Value | Thermodynamic |

| Ethanol | N/A | 25 | Experimental Value | Calculated Value | Thermodynamic |

| Acetonitrile | N/A | 25 | Experimental Value | Calculated Value | Thermodynamic |

| DMSO | N/A | 25 | Experimental Value | Calculated Value | Thermodynamic |

| Dichloromethane | N/A | 25 | Experimental Value | Calculated Value | Thermodynamic |

| Hexane | N/A | 25 | Experimental Value | Calculated Value | Thermodynamic |

| Phosphate Buffer | 6.8 | 37 | Experimental Value | Calculated Value | Kinetic |

Interpretation of Results:

-

pH-Dependent Solubility: A significant variation in solubility across the different pH buffers would suggest that the compound has ionizable groups. For a benzaldehyde derivative, this is less likely unless there are other acidic or basic functional groups not immediately apparent from the name.

-

Polarity and "Like Dissolves Like": Solubility in polar solvents (water, methanol, ethanol) versus non-polar solvents (hexane, dichloromethane) will provide insight into the overall polarity of the molecule. The tetrafluoroethoxy group is expected to increase lipophilicity.

-

Implications for Drug Development:

-

Low aqueous solubility (<10 µg/mL) may indicate potential challenges with oral bioavailability.[3]

-

High solubility in organic solvents can be advantageous for certain formulation strategies.

-

The data will inform the Biopharmaceutics Classification System (BCS) classification of the compound, which is a key consideration in drug development and regulatory submissions.[19][20][21][22]

-

Conclusion: A Foundation for Future Research

Determining the solubility profile of a novel compound like this compound is a foundational step in its scientific journey. The methodologies outlined in this guide provide a robust framework for generating the high-quality, reliable data necessary for informed decision-making in research, formulation, and development. By adhering to these principles of scientific integrity and thoroughness, researchers can confidently characterize this and other molecules, paving the way for future innovation.

References

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Substance solubility | Drug Discovery News [drugdiscoverynews.com]

- 3. ucd.ie [ucd.ie]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzaldehyde, 3-(1,1,2,2-tetrafluoroethoxy)- | C9H6F4O2 | CID 118803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. This compound CAS#: 35295-35-3 [m.chemicalbook.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. guidechem.com [guidechem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. enamine.net [enamine.net]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. In-vitro Thermodynamic Solubility [protocols.io]

- 17. evotec.com [evotec.com]

- 18. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 19. database.ich.org [database.ich.org]

- 20. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ema.europa.eu [ema.europa.eu]

- 22. capa.org.tw [capa.org.tw]

- 23. bmglabtech.com [bmglabtech.com]

- 24. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

A Senior Application Scientist's Technical Guide to 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde: Sourcing, Properties, and Synthetic Utility

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde (CAS No. 35295-35-3), a key fluorinated building block in modern synthetic chemistry. We will explore its commercial availability, critical physicochemical properties, and its strategic application in research and development, particularly within the pharmaceutical and life sciences sectors. The inclusion of the 1,1,2,2-tetrafluoroethoxy group offers medicinal chemists a powerful tool for modulating molecular properties to enhance drug efficacy and metabolic stability.

Introduction to a Key Fluorinated Intermediate

This compound is an aromatic aldehyde distinguished by the presence of a tetrafluoroethyl ether moiety at the meta-position. This structural feature is of high interest in drug discovery. The high electronegativity and unique steric profile of fluorine atoms can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The benzaldehyde functional group itself is a versatile chemical handle, serving as a precursor for a vast array of chemical transformations, making this compound a valuable starting material for the synthesis of complex molecular libraries.

The compound's core structure consists of a benzene ring substituted with an aldehyde group (-CHO) and a tetrafluoroethoxy group (-OCHF₂CF₂H). Its systematic IUPAC name is this compound.[1][2]

Commercial Sourcing and Availability

The accessibility of a starting material is a critical logistical parameter for any research or development program. This compound is available from a range of chemical suppliers, catering to needs from small-scale research to bulk commercial quantities. The table below summarizes offerings from several prominent vendors. When selecting a supplier, researchers should consider not only price but also purity, available quantity, and the quality of accompanying documentation such as Certificates of Analysis (CoA).

| Supplier | Product Name | CAS Number | Purity | Available Package Sizes |

| Ivy Fine Chemicals | This compound | 35295-35-3 | Not Specified | 5g, 25g, Bulk |

| Santa Cruz Biotechnology | This compound | 35295-35-3 | Not Specified | Research quantities |

| Synquest Labs | This compound | 35295-35-3 | ≤ 100% | Not Specified |

| ChemicalBook Aggregated | This compound | 35295-35-3 | 95%, 98%, 99% | 100g, 1kg, 25kg, 50kg |

| Chemdiv | This compound | 35295-35-3 | Not Specified | Building block quantities |

| A.J Chemicals (via ChemicalBook) | This compound | 35295-35-3 | 95% | Not Specified |

Note: Purity and availability are subject to change and should be verified with the supplier at the time of ordering. Most suppliers indicate this product is for research and development or commercial use only, not for medical or consumer applications.[3][4]

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is fundamental to its safe handling and successful application in synthetic protocols.

| Property | Value | Source |

| Molecular Formula | C₉H₆F₄O₂ | [1][5][6] |

| Molecular Weight | 222.14 g/mol | [1][5][6] |

| Form | Liquid | [7] |

| Boiling Point | 95-97°C at 9 mmHg | [7] |

| Density | 1.393 g/mL at 25 °C | [7] |

| Refractive Index | n20/D 1.454 | [7] |

| Flash Point | 216 °F (102.2 °C) | [7] |

Safety and Handling: This compound is classified with GHS07 pictograms and carries the signal word "Warning".[7] Key hazard statements include:

Precautionary Measures: Standard laboratory safety protocols should be strictly followed.

-

Engineering Controls: Use only in a well-ventilated area, preferably a fume hood.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8]

-

Storage: Store in a well-ventilated, dry place with the container tightly closed.[8] It is noted to be sensitive to air and moisture, and storage under an inert gas is recommended.[8]

-

Incompatibilities: Avoid strong oxidizing agents.[8]

Synthetic Utility and Mechanistic Considerations

The primary value of this compound lies in its dual functionality. The aldehyde group is a gateway to numerous transformations, while the fluorinated ether provides crucial property modulation.

A. Plausible Synthetic Route: A common and logical approach to synthesize this molecule is through a Williamson ether synthesis. This involves the reaction of 3-hydroxybenzaldehyde with a suitable tetrafluoroethylating agent under basic conditions. The base deprotonates the phenolic hydroxyl group, forming a nucleophilic phenoxide that subsequently attacks the electrophilic source of the tetrafluoroethyl group.

Caption: Generalized Williamson ether synthesis for the preparation of the target compound.

B. Role in Drug Discovery Workflow: The incorporation of fluorinated motifs is a well-established strategy in medicinal chemistry to enhance pharmacokinetic properties.[9] The tetrafluoroethoxy group can improve metabolic stability by blocking potential sites of oxidative metabolism on the aromatic ring. It also increases lipophilicity, which can influence cell membrane permeability and target engagement. Benzaldehyde itself has been studied as a potential absorption promoter by altering membrane permeability.[10] This suggests that derivatives may also influence bioavailability.

The logical flow for utilizing this building block in a drug discovery campaign is outlined below.

References

- 1. Benzaldehyde, 3-(1,1,2,2-tetrafluoroethoxy)- | C9H6F4O2 | CID 118803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. scbt.com [scbt.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Compound this compound - Chemdiv [chemdiv.com]

- 7. This compound manufacturers and suppliers in india [chemicalbook.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01334D [pubs.rsc.org]

- 10. Frontiers | Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability [frontiersin.org]

Safety and handling precautions for 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde

An In-Depth Technical Guide to the Safe Handling and Application of 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde

Abstract

This compound is a fluorinated aromatic aldehyde of increasing importance in the synthesis of novel pharmaceutical agents and advanced materials. The presence of the tetrafluoroethoxy moiety imparts unique electronic and metabolic properties, yet it also necessitates a rigorous and informed approach to laboratory safety. This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for the safe handling, storage, and disposal of this compound. Moving beyond a simple recitation of precautionary statements, this document elucidates the chemical rationale behind specific safety protocols, grounding them in the established principles of organic chemistry and toxicology. Our objective is to foster a proactive safety culture built on a deep understanding of the molecule's inherent properties.

Compound Profile and Hazard Identification

A thorough risk assessment begins with a complete understanding of the subject chemical. This compound (CAS No. 35295-35-3) combines the reactivity of an aromatic aldehyde with the unique, and often unpredictable, influence of a polyfluorinated substituent.[1][2]

Physicochemical Properties

The physical characteristics of a compound dictate its behavior under laboratory conditions and inform handling and storage requirements.

| Property | Value | Source |

| Molecular Formula | C₉H₆F₄O₂ | [3][4][5][6] |

| Molecular Weight | 222.14 g/mol | [4][5][6] |

| Appearance | Light orange to colorless liquid | [7][8] |

| Boiling Point | 95-97°C at 9 mmHg | [8] |

| Density | 1.393 g/mL at 25 °C | [8] |

| Flash Point | 102 °C (216 °F) | [8] |

Toxicological Summary and GHS Classification

The primary hazards of this compound are well-defined by its Safety Data Sheet (SDS).[9][10] It is classified as an irritant to the skin and eyes and may cause respiratory irritation.[3][8][9]

-

GHS Hazard Statements:

The causality for these hazards stems from its dual chemical nature:

-

Aromatic Aldehyde Core: Aldehydes are reactive electrophiles that can readily react with biological nucleophiles, such as amino acid residues in proteins, leading to cellular damage and an inflammatory response.[11] This reactivity is the primary driver of its irritant properties. Inhalation of aldehyde vapors can lead to airway constriction.[11]

-

Fluoroalkoxy Group: The tetrafluoroethoxy group significantly increases the compound's lipophilicity, which may enhance its ability to penetrate the skin. While the C-F bond is exceptionally strong, the overall metabolic profile of novel fluorinated compounds is often not fully characterized, warranting a cautious approach.[1][12] Some highly fluorinated compounds are known for their environmental persistence.[12][13]

A Risk-Based Framework: The Hierarchy of Controls

Effective laboratory safety prioritizes systemic controls over individual actions. The hierarchy of controls is a fundamental principle that systematically minimizes risk. For this compound, this framework is applied as follows:

Caption: The hierarchy of controls prioritizes systemic safety measures.

Experimental Protocols: From Receipt to Disposal

Adherence to validated protocols is essential for mitigating the risks identified above.

Storage and Handling

-

Upon Receipt: Inspect containers for damage. Ensure the supplier's label is intact and legible.

-

Storage Conditions: Store in a cool, dry, well-ventilated area, away from heat or ignition sources.[10][14][15] The container should be kept tightly closed.[9][10] This compound is noted to be air and moisture sensitive, so storage under an inert atmosphere (e.g., nitrogen) is recommended for long-term integrity.[7][10]

-

Incompatibilities: Segregate from strong oxidizing agents, strong bases, and strong reducing agents.[1]

Workflow for Weighing and Transferring

All manipulations must occur within a certified chemical fume hood to prevent inhalation of vapors.[10]

Caption: A logical workflow for the safe weighing and transfer of the liquid compound.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical.[11]

-

Eye/Face Protection: Chemical splash goggles are mandatory.[9][11] A full face shield should be used if there is a significant risk of splashing.

-

Hand Protection: Wear aldehyde-resistant gloves.[11] Butyl rubber or nitrile gloves are effective choices.[11] Latex gloves are not suitable.[11] Always inspect gloves before use and change them immediately if contamination is suspected.

-

Skin and Body Protection: A flame-resistant lab coat, fully buttoned, and closed-toe shoes are required.[14]

-

Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.[9] If engineering controls fail or for large-scale spills, a NIOSH-certified respirator with an organic vapor cartridge is necessary.[11]

Emergency Response Procedures

Preparedness is critical for minimizing harm in the event of an accident.

-

Skin Contact: Immediately remove contaminated clothing.[14][15] Flush the affected skin with plenty of soap and water for at least 15 minutes.[10][11] Seek medical attention if irritation persists.[9]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9][11] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air.[9][10] If breathing is difficult, provide respiratory support. Seek medical attention.

-

Spill Response:

-

Small Spill (inside fume hood): Contain the spill and absorb it with an inert material like vermiculite or sand.[15] Scoop the material into a sealed, labeled container for hazardous waste disposal.

-

Large Spill: Evacuate the area immediately. Alert colleagues and contact your institution's environmental health and safety department. Do not attempt to clean up a large spill without proper training and equipment.[14]

-

Waste Disposal

All materials contaminated with this compound, including empty containers, absorbent materials, and used PPE, must be treated as hazardous waste.[10] Dispose of contents and containers in accordance with all local, state, and federal regulations at an approved waste disposal plant.[9][10]

Conclusion

While this compound is a valuable synthetic building block, its potential hazards demand respect and careful management. By integrating a deep understanding of its chemical properties with a strict adherence to the hierarchy of controls and established safety protocols, researchers can handle this compound with confidence and ensure a safe laboratory environment. Scientific progress and personal safety are not mutually exclusive; they are intrinsically linked through responsible practice.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Benzaldehyde, 3-(1,1,2,2-tetrafluoroethoxy)- | C9H6F4O2 | CID 118803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. scbt.com [scbt.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. This compound | 35295-35-3 [amp.chemicalbook.com]

- 9. guidechem.com [guidechem.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. homework.study.com [homework.study.com]

- 12. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. johndwalsh.com [johndwalsh.com]

- 15. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

An In-depth Technical Guide to the GHS Hazard Classification of 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of GHS Classification in Research and Development

In the landscape of chemical research and pharmaceutical development, a thorough understanding of a compound's potential hazards is paramount. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for communicating these hazards. This guide offers a detailed examination of the GHS hazard classification for 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde (CAS No. 35295-35-3), a compound of interest in various synthetic applications. By dissecting the available data and the logic behind its classification, this document aims to equip researchers with the necessary knowledge for safe handling, risk assessment, and protocol design.

This compound, with the molecular formula C9H6F4O2, is an aromatic aldehyde containing a tetrafluoroethoxy substituent.[1][2][3][4] Its unique electronic properties make it a valuable building block, yet its chemical reactivity also necessitates a comprehensive hazard profile. This guide will delve into the established GHS classifications for this compound, providing clarity on the nature of the hazards and the precautionary measures required.

GHS Hazard Profile of this compound

Based on available data from multiple sources, this compound has a consistent GHS classification across several hazard classes.[1][5][6] The primary hazards identified are related to its irritant properties.

Summary of GHS Classifications

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

These classifications are consistently reported in safety data sheets from various suppliers and aggregated in chemical databases.[1][5][6] The signal word associated with these classifications is "Warning".[1][5]

Diagram: GHS Hazard Communication for this compound

Caption: GHS hazard communication elements for the classified compound.

Detailed Analysis of Hazard Classifications

The classification of a chemical into specific GHS hazard categories is a data-driven process. While comprehensive primary toxicological studies for this compound are not publicly available, the classifications are based on a combination of factors including data from analogous compounds, computational toxicology (in silico) predictions, and information from suppliers.

Skin Irritation - Category 2 (H315)

The determination that this compound causes skin irritation is based on its potential to induce reversible inflammatory changes to the skin at the site of application. The aldehyde functional group, in general, can be reactive towards biological macromolecules, and the fluorinated ether moiety can influence the compound's absorption and reactivity.

Experimental Workflow for Skin Irritation Assessment (Conceptual)

The classification for skin irritation is typically derived from in vivo (e.g., rabbit skin tests) or validated in vitro methods (e.g., reconstructed human epidermis tests). The following diagram illustrates a conceptual workflow for such an assessment.

Caption: Conceptual workflow for GHS skin irritation classification.

Serious Eye Irritation - Category 2 (H319)

Similar to skin irritation, the classification for serious eye irritation points to the compound's ability to cause significant, but reversible, eye irritation. The chemical properties of aldehydes suggest a potential for interaction with the sensitive tissues of the eye.

Protocol for Assessing Eye Irritation (Conceptual)

Standard protocols for assessing eye irritation involve either in vivo (Draize rabbit eye test) or, increasingly, in vitro alternatives such as the Bovine Corneal Opacity and Permeability (BCOP) assay or the Reconstructed human Cornea-like Epithelium (RhCE) test. The objective is to evaluate the extent of corneal opacity, iris lesions, and conjunctival redness and swelling.